![molecular formula C15H13BrClNO5S B7571843 2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain, fever, and swelling. By inhibiting COX, 2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
Studies have shown that 2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid exhibits anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to reduce blood glucose levels in diabetic rats and to exhibit cardioprotective effects in animal models of myocardial infarction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid in lab experiments is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, which makes it a promising candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. Additionally, more research is needed to determine its safety and efficacy in humans. Finally, the development of new synthesis methods may lead to the discovery of new analogs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid has been reported in several studies. One method involves the reaction of 2-amino-5-methylbenzoic acid with 3-bromo-5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2-(3-bromo-5-chloro-2-methoxyphenyl)amino-5-methylbenzenesulfonic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium hydroxide to form the final product.
Aplicaciones Científicas De Investigación
2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-[(3-bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO5S/c1-8-3-4-12(10(5-8)15(19)20)18-24(21,22)13-7-9(17)6-11(16)14(13)23-2/h3-7,18H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEBUOCCRKMLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C(=CC(=C2)Cl)Br)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
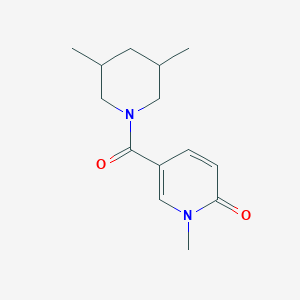
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)

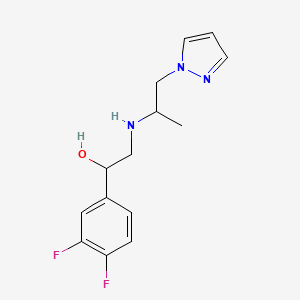
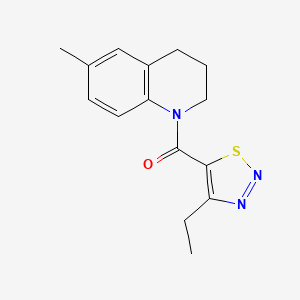
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
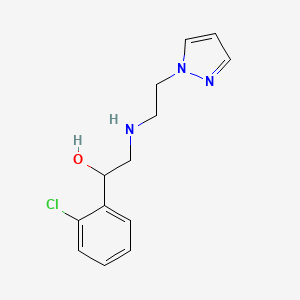
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
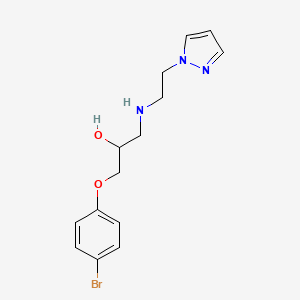
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)